L-655,240

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von L-655,240 umfasst mehrere Schritte, beginnend mit der Herstellung des Indol-Moleküls. Die Syntheseroute umfasst typischerweise:

Bildung des Indol-Kerns: Dies wird durch eine Fischer-Indol-Synthese erreicht, bei der ein Phenylhydrazin-Derivat mit einem Keton oder Aldehyd reagiert.

Einführung von Substituenten: Die 4-Chlorbenzyl-, 5-Fluor- und 3-Methylgruppen werden durch verschiedene Substitutionsreaktionen eingeführt.

Bildung der Propansäure-Seitenkette: Dies beinhaltet die Alkylierung des Indol-Kerns mit einem geeigneten Alkylhalogenid, gefolgt von einer Oxidation zur Bildung der Carboxylgruppe.

Analyse Chemischer Reaktionen

L-655,240 unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Indol-Kern oder an der Propansäure-Seitenkette verändern.

Substitution: Die aromatischen Ringe in this compound können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Elektrophile oder Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Research

Therapeutic Potential in Alzheimer's Disease:

L-655,240 has been extensively studied for its potential therapeutic applications in Alzheimer's disease due to its ability to inhibit BACE1, an enzyme crucial for the production of β-amyloid peptides. Elevated levels of these peptides are associated with the pathology of Alzheimer's disease.

Case Study: In Vitro Analysis

In studies using HEK293 cells expressing the Swedish mutant of APP (APP695), this compound significantly decreased levels of soluble APPβ (sAPPβ) without altering mRNA or protein levels of APP or BACE1, indicating its potential as a targeted therapeutic agent for Alzheimer's disease .

Cardiovascular Research

Thromboxane A2 Receptor Antagonism:

this compound is also characterized as a potent antagonist at thromboxane A2 receptors, which play a significant role in platelet aggregation and vascular smooth muscle contraction.

- Inhibition of Platelet Aggregation: The compound has shown an IC(50) value of approximately 7 nM for inhibiting human platelet aggregation, making it a candidate for research into anti-thrombotic therapies .

- Vascular Smooth Muscle Effects: As a selective antagonist, it induces relaxation in vascular smooth muscle tissues, which could be beneficial in managing conditions related to excessive vasoconstriction or thrombosis .

Experimental Techniques Used

- Fluorescence Resonance Energy Transfer (FRET): Utilized to assess the inhibitory effects on BACE1.

- Surface Plasmon Resonance (SPR): Employed to determine binding affinities.

- Enzymatic Assays: Conducted to evaluate selectivity against other aspartic proteases.

- Real-Time PCR and Western Blotting: Used to analyze mRNA and protein expression levels related to APP and BACE1 .

Data Summary

Wirkmechanismus

L-655,240 exerts its effects by selectively antagonizing thromboxane and prostaglandin endoperoxide receptors. This leads to the inhibition of platelet aggregation and smooth muscle contraction. The compound increases phosphoinositide turnover and elevates intracellular calcium levels, which are crucial for its biological activities .

Vergleich Mit ähnlichen Verbindungen

L-655,240 ist aufgrund seiner hohen Selektivität und Wirksamkeit als Thromboxan- und Prostaglandin-Endoperoxid-Antagonist einzigartig. Ähnliche Verbindungen umfassen:

SQ 29,548: Ein weiterer Thromboxan-Rezeptor-Antagonist mit ähnlichen biologischen Aktivitäten.

GR 32191: Ein potenter Thromboxan-Rezeptor-Antagonist, der in ähnlichen Forschungsanwendungen verwendet wird.

This compound zeichnet sich durch seine spezifische Molekülstruktur aus, die ihm seine einzigartigen Bindungseigenschaften und biologischen Wirkungen verleiht.

Biologische Aktivität

L-655,240 is a compound that has garnered attention for its biological activity, particularly as a potent and selective thromboxane A2/prostaglandin endoperoxide receptor antagonist. This article explores the comprehensive biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications, particularly in the context of Alzheimer's disease.

Chemical Profile

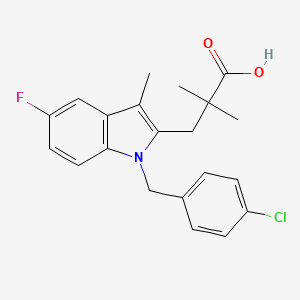

Chemical Name: 1-[(4-Chlorophenyl)methyl]-5-fluoro-α,α,3-trimethyl-1H-indole-2-propanoic acid

CAS Number: 103253-15-2

Purity: ≥99%

Biological Activity Overview

This compound exhibits significant biological activities:

- Thromboxane A2 Receptor Antagonism: It has a pA2 value ranging from 8 to 8.4 in guinea pig smooth muscle, indicating its potency as an antagonist.

- Platelet Aggregation Inhibition: The compound has an IC50 of approximately 7 nM for inhibiting human platelet aggregation, demonstrating its effectiveness in modulating platelet function .

BACE1 Inhibition

Recent studies have identified this compound as a competitive inhibitor of β-secretase (BACE1), an enzyme implicated in the production of β-amyloid (Aβ) peptides associated with Alzheimer's disease. The following findings summarize its inhibitory effects:

- Inhibition Characteristics: this compound exhibits an IC50 of 4.47 ± 1.37 μmol/L against BACE1 and binds directly with a dissociation constant () of 17.9 ± 0.72 μmol/L .

- Reduction of Aβ Production: In HEK293 cells expressing the Swedish mutant of APP (APP695), this compound effectively reduced the production of Aβ40 and Aβ42 without affecting the activities of γ-secretase and α-secretase .

Additional Biological Effects

This compound also influences other biological pathways:

- Renin and Cathepsin D Activity: The compound was assessed for its effects on renin and cathepsin D activity. It inhibited cathepsin D activity significantly when tested with specific substrates .

Case Study: Efficacy in Ischemia Models

In a canine model of coronary ischemia and reperfusion, this compound demonstrated protective effects against early ischemia-induced arrhythmias. This suggests potential cardiovascular benefits alongside its neurological applications .

Comparative Studies

The following table summarizes key findings from various studies assessing the biological activity of this compound:

Eigenschaften

IUPAC Name |

3-[1-[(4-chlorophenyl)methyl]-5-fluoro-3-methylindol-2-yl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFNO2/c1-13-17-10-16(23)8-9-18(17)24(12-14-4-6-15(22)7-5-14)19(13)11-21(2,3)20(25)26/h4-10H,11-12H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPYLHLUHJOPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)F)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908272 | |

| Record name | 3-{1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-2-yl}-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103253-15-2 | |

| Record name | L 655240 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103253152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{1-[(4-Chlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-2-yl}-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-655,240 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.